4-(4-Ethylphenoxy)benzoic acid CAS number and molecular weight
4-(4-Ethylphenoxy)benzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Ethylphenoxy)benzoic acid is a carboxylic acid derivative with a molecular structure featuring a benzoic acid moiety linked to an ethylphenoxy group through an ether bond. This compound and its structural analogs are of interest to researchers in medicinal chemistry and materials science due to the versatile chemical handles they possess—the carboxylic acid group for derivatization and the biphenyl ether scaffold for modulating physicochemical properties. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Physical Properties
A clear identification of a chemical compound is the foundation of all scientific research. The key identifiers for 4-(4-Ethylphenoxy)benzoic acid are its CAS (Chemical Abstracts Service) number and its molecular weight.
| Identifier | Value |
| CAS Number | 21120-65-0[1] |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
Note: The initial search for "4-(4-Ethylphenoxy)benzoic acid" did not yield a specific CAS number. The provided CAS number corresponds to the closely related compound 4-(4-Methylphenoxy)benzoic acid, which serves as a structural analog for the purpose of this guide.
Synthesis and Characterization
The synthesis of 4-(4-Ethylphenoxy)benzoic acid and its analogs can be achieved through several synthetic routes. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-(4-Ethylphenoxy)benzoic acid via Ullmann condensation.
Detailed Experimental Protocol
A representative procedure for the synthesis of a 4-(4-substituted-phenoxy)benzoic acid is the synthesis of 4-(4-methylphenoxy)benzoic acid from the corresponding 4-phenoxybenzonitrile derivative.[1]
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Reaction Setup: In a round-bottom flask, dissolve the 4-phenoxybenzonitrile derivative (1 mmol) and potassium hydroxide (KOH) (20 mmol) in a mixture of methanol (0.6 mL) and ethanol (2.6 mmol).
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Reagent Addition: To this solution, add 30% hydrogen peroxide (H₂O₂) (1 mL) dropwise.
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Reaction Conditions: Reflux the reaction mixture for 4.5 hours.
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Work-up: After cooling to room temperature, acidify the mixture to a pH of 1 with 3M hydrochloric acid (HCl).
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Extraction: Extract the product with dichloromethane (CH₂Cl₂).
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Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the final product.[1]
Characterization
The structural confirmation of the synthesized 4-(4-Ethylphenoxy)benzoic acid would be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and the presence of the ethyl, phenoxy, and benzoic acid moieties.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
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Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition.
Potential Applications in Drug Development
Benzoic acid and its derivatives are widely used in the pharmaceutical industry.[2][3] They serve as building blocks for the synthesis of a variety of therapeutic agents and are also used as excipients.[2][3]
Role as a Pharmacophore
The biphenyl ether scaffold present in 4-(4-Ethylphenoxy)benzoic acid is a common motif in many biologically active molecules. This structural unit can interact with various biological targets, and the substituents on the phenyl rings can be modified to fine-tune the pharmacological activity. Benzoic acid derivatives have been explored for their potential in treating a range of diseases, including cancer.[4]
Signaling Pathway Modulation
While specific pathways modulated by 4-(4-Ethylphenoxy)benzoic acid are not yet elucidated, related benzoic acid derivatives have been shown to act as inhibitors or modulators of various enzymes and receptors. The general mechanism often involves the carboxylic acid group forming key interactions (e.g., hydrogen bonds, ionic interactions) with the active site of the target protein.
Caption: A conceptual diagram of a potential drug action pathway involving a benzoic acid derivative.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5]
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Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area.[5]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
Conclusion
4-(4-Ethylphenoxy)benzoic acid represents a class of molecules with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a versatile platform for the development of novel compounds with tailored properties. As with any research chemical, proper handling and safety precautions are paramount. Further studies are warranted to fully elucidate the biological activities and potential therapeutic applications of this and related compounds.
References
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
Sources
- 1. 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexechem.com [annexechem.com]
- 4. preprints.org [preprints.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]

